

Spectroscopic Profile of 7-Nitrooxindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitrooxindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-nitrooxindole**, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of oxindole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **7-nitrooxindole**. The data presented here were obtained in deuterated dimethyl sulfoxide (DMSO-d6).

¹H NMR Data

The ¹H NMR spectrum of **7-nitrooxindole** provides information about the chemical environment of its protons. The spectrum was recorded on a 400 MHz instrument.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|-----------------------|-------------|-----------------|
| 11.25 | s | 1H | N-H |
| 7.95 | dd, $J = 8.4, 1.2$ Hz | 1H | Ar-H |
| 7.78 | dd, $J = 7.6, 1.2$ Hz | 1H | Ar-H |
| 7.18 | t, $J = 8.0$ Hz | 1H | Ar-H |
| 3.65 | s | 2H | CH ₂ |

s = singlet, dd = doublet of doublets, t = triplet

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the **7-nitroxindole** molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------|
| 176.5 | C=O |
| 142.8 | Ar-C |
| 138.1 | Ar-C |
| 131.9 | Ar-C |
| 129.4 | Ar-CH |
| 124.7 | Ar-CH |
| 120.3 | Ar-CH |
| 36.2 | CH ₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in **7-nitroxindole** based on their characteristic vibrational frequencies.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------|
| 3300-3100 | Medium, Broad | N-H Stretch |
| 1715 | Strong | C=O Stretch (Amide) |
| 1620 | Medium | C=C Stretch (Aromatic) |
| 1525 | Strong | N-O Asymmetric Stretch (Nitro) |
| 1350 | Strong | N-O Symmetric Stretch (Nitro) |
| 780 | Strong | C-H Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **7-nitrooxindole**, aiding in its structural confirmation.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 178 | 100 | [M] ⁺ (Molecular Ion) |
| 148 | 65 | [M - NO] ⁺ |
| 132 | 80 | [M - NO ₂] ⁺ |
| 104 | 50 | [M - NO ₂ - CO] ⁺ |
| 77 | 40 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

A sample of **7-nitrooxindole** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of DMSO-d6 in a 5 mm NMR tube.[\[1\]](#) The spectra are recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically 0-12

ppm, and the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is used, with a spectral width of 0-220 ppm.[2][3] Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

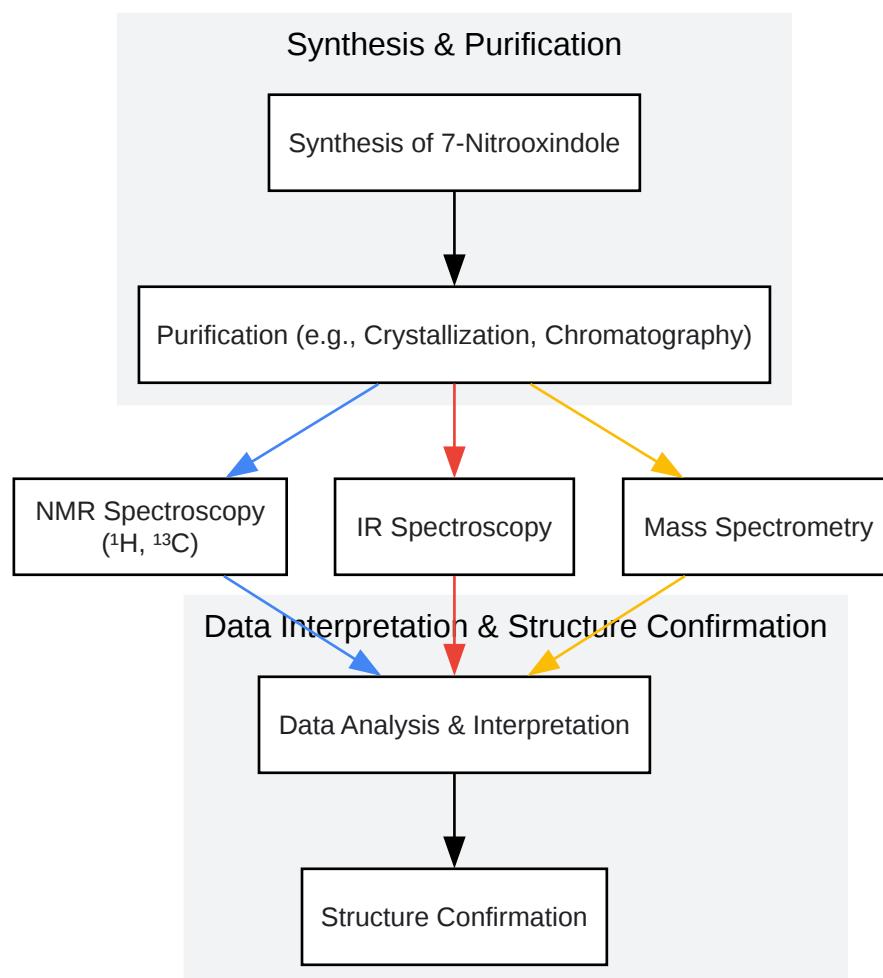
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid **7-nitrooxindole** sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by placing a small amount of the solid on a diamond attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **7-nitrooxindole** in a suitable solvent (e.g., methanol or ethyl acetate) is injected into the GC. The GC column separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer is operated in full scan mode to obtain the mass-to-charge ratios of the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **7-nitrooxindole**.



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General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 7-Nitrooxindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312400#spectroscopic-data-of-7-nitrooxindole-nmr-ir-ms>

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